molecular formula C24H20ClN B11493973 5-(4-Chlorophenyl)-1-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine

5-(4-Chlorophenyl)-1-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine

Cat. No.: B11493973
M. Wt: 357.9 g/mol
InChI Key: NJHWWOBVEAQMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-1-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine is a complex organic compound belonging to the phenanthridine family Phenanthridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine typically involves multi-step organic reactions. One common method includes the cyclization of biphenyl derivatives under specific conditions. For instance, the reaction may involve the use of a palladium-catalyzed coupling reaction followed by cyclization to form the phenanthridine core . The reaction conditions often require elevated temperatures and the presence of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods not only enhance the efficiency but also reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthridone derivatives, while reduction may produce dihydrophenanthridine derivatives .

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death in cancer cells . Additionally, it can interact with specific enzymes and receptors, modulating their activity and affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-1-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 4-chlorophenyl group enhances its binding affinity to DNA and proteins, making it a potent candidate for various applications .

Properties

Molecular Formula

C24H20ClN

Molecular Weight

357.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-1-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine

InChI

InChI=1S/C24H20ClN/c1-15-5-4-8-20-22(15)23-19-7-3-2-6-16(19)11-14-21(23)26-24(20)17-9-12-18(25)13-10-17/h2-3,6-7,9-15H,4-5,8H2,1H3

InChI Key

NJHWWOBVEAQMIH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C1C3=C(C=CC4=CC=CC=C43)N=C2C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.